tert-Butyl 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine-1-carboxylate” is a 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Synthesis Analysis
The synthesis of “this compound” involves the use of a semi-flexible linker in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the empirical formula C17H26N2O2 . Its molecular weight is 290.40 .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are related to its role as a semi-flexible linker in PROTAC development for targeted protein degradation .
Physical and Chemical Properties Analysis
“this compound” is a powder . It has a storage temperature of 2-8°C .
Scientific Research Applications
Synthesis as an Intermediate : Tert-butyl 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of various biologically active compounds. For example, it has been used in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important component in drugs like crizotinib, with a total yield of 49.9% through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate (Kong et al., 2016).
Building Block for Synthesis : It has also been utilized as a building block for synthesizing enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor, showcasing its versatility in synthesizing complex molecules (Marin et al., 2004).
Key Intermediate for Vandetanib : Another application includes its role as a key intermediate in the synthesis of Vandetanib, a drug used for the treatment of certain types of cancer. The synthesis involved three steps starting from piperidin-4-ylmethanol, highlighting its importance in medicinal chemistry (Wang et al., 2015).
Structural and Molecular Studies : X-ray studies have revealed insights into the molecular structure of related compounds, providing valuable information for further chemical synthesis and application development. For instance, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its derivatives have been studied to understand their molecular packing and hydrogen bonding, which are crucial for designing compounds with desired properties (Didierjean et al., 2004).
Mechanism of Action
Target of Action
Tert-Butyl 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine-1-carboxylate is primarily used as a semi-flexible linker in PROTAC (Proteolysis-Targeting Chimera) development for targeted protein degradation . The primary targets of this compound are proteins that are marked for degradation by the PROTAC molecule.
Mode of Action
The compound interacts with its targets by forming a ternary complex with the target protein and an E3 ubiquitin ligase . This interaction leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The compound affects the ubiquitin-proteasome pathway, a crucial cellular process for protein degradation . By marking specific proteins for degradation, it can influence various downstream effects depending on the function of the degraded protein.
Result of Action
The primary result of the action of this compound is the degradation of its target proteins . This can lead to various molecular and cellular effects depending on the specific function of the degraded protein.
Action Environment
Environmental factors such as temperature, pH, and the presence of other biomolecules can influence the action, efficacy, and stability of this compound. For instance, it is stored at a temperature of 2-8°C to maintain its stability
Safety and Hazards
Future Directions
The future directions for “tert-Butyl 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine-1-carboxylate” involve its use in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Properties
IUPAC Name |
tert-butyl 4-[4-amino-2-(hydroxymethyl)phenyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-8-6-12(7-9-19)15-5-4-14(18)10-13(15)11-20/h4-5,10,12,20H,6-9,11,18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPVSDXQDBJNEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=C(C=C2)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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